Kaempferol 3,4'-diglucoside

Description

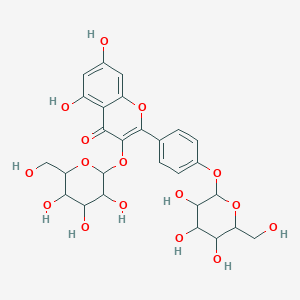

Structure

3D Structure

Properties

CAS No. |

71939-16-7 |

|---|---|

Molecular Formula |

C27H30O16 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-3-1-9(2-4-11)24-25(19(34)16-12(31)5-10(30)6-13(16)40-24)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI Key |

CRHCCDOCWGWLSH-DEFKTLOSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

3-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one; Allivicin; Kaempferol 3,4'-di-O-β-D-glucopyranoside |

Origin of Product |

United States |

Foundational & Exploratory

Kaempferol 3,4'-diglucoside: A Comprehensive Technical Guide on Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3,4'-diglucoside is a naturally occurring flavonol glycoside, a class of secondary metabolites widely distributed in the plant kingdom. As a derivative of the well-studied aglycone kaempferol, this compound is of significant interest to researchers in pharmacognosy, natural product chemistry, and drug development. This technical guide provides an in-depth overview of the known natural sources, distribution, and biological activities of Kaempferol 3,4'-diglucoside. It includes a summary of available quantitative data, detailed experimental protocols for its study, and a discussion of its potential modulation of key cellular signaling pathways, primarily inferred from the extensive research on its aglycone, kaempferol.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, suggesting a more restricted distribution compared to its parent compound, kaempferol. The primary documented sources are:

-

Norway Spruce (Picea abies): This compound has been isolated from the buds and needles of the Norway spruce, a common coniferous tree in Europe.

-

Japanese Wisteria (Wisteria floribunda): this compound has also been reported in this species of flowering plant native to Japan.

While flavonoids, in general, are widespread, the specific glycosylation patterns can be species-specific. It is plausible that this compound exists in other plants, but comprehensive screening for this particular glycoside has been limited.

Quantitative Data

Quantitative data specifically for this compound in its natural sources is scarce in publicly available literature. However, data for total flavonoids and other kaempferol glycosides in Picea abies can provide an estimation of its potential concentration.

| Plant Source | Plant Part | Compound | Concentration | Reference |

| Picea abies | Needles | Total Flavonoids | ~600-800 mg/100g DW | [1] |

| Picea abies | Bark | Total Flavonoids (as quercetin (B1663063) equivalents) | ~0.62 mg/g extract | [2] |

Note: The concentration of this compound is expected to be a fraction of the total flavonoid content. Further targeted quantitative studies are required to determine the precise concentrations in these and other potential plant sources.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of kaempferol glycosides, which can be adapted and optimized for this compound.

Extraction of Kaempferol Glycosides

A common method for extracting flavonoids from plant material involves solvent extraction.

Protocol: Methanolic Extraction of Flavonoids from Plant Material

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., needles of Picea abies) and grind it into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Macerate the powdered plant material in 80% aqueous methanol (B129727) (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

-

Solvent Partitioning (Optional):

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove non-polar compounds and enrich the flavonoid fraction in the ethyl acetate and butanol fractions.

-

Experimental Workflow for Extraction

Isolation and Purification

Isolation of specific glycosides from the crude extract typically involves chromatographic techniques.

Protocol: Chromatographic Isolation of this compound

-

Column Chromatography (Initial Separation):

-

Subject the enriched flavonoid extract to column chromatography on silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20).

-

Elute with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a polar solvent (e.g., methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water) and visualizing under UV light (254 nm and 366 nm).

-

-

Sephadex LH-20 Chromatography:

-

Pool the fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, use a preparative HPLC system with a C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (both often containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

-

Monitor the elution at a wavelength where flavonoids absorb strongly (e.g., 265 nm or 350 nm).

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC).

-

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantification of flavonoids.

Protocol: HPLC-UV Quantification of this compound

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Prepare the plant extract as described in the extraction protocol. Ensure the final sample is filtered through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 265 nm or 350 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the plant extract samples.

-

Identify the peak for this compound based on its retention time compared to the standard.

-

Quantify the amount of the compound in the sample by interpolating its peak area on the calibration curve.

-

Workflow for HPLC Quantification

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways specifically modulated by this compound are limited. However, the extensive research on its aglycone, kaempferol, provides a strong foundation for predicting its potential therapeutic effects. The glycosylation at the 3 and 4' positions will likely influence its bioavailability, solubility, and interaction with cellular targets, potentially acting as a prodrug that releases kaempferol upon hydrolysis by gut microbiota or cellular enzymes.

The following signaling pathways are known to be modulated by kaempferol and are therefore potential targets for This compound .

Anti-inflammatory Pathways

Kaempferol is a potent anti-inflammatory agent that acts on several key signaling cascades.

-

NF-κB Pathway: Kaempferol can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It can prevent the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines.[3][4]

-

MAPK Pathway: Kaempferol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 kinases. By inhibiting the phosphorylation of these kinases, kaempferol can suppress the downstream activation of transcription factors involved in inflammation.[3][5]

-

STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is another target of kaempferol. Inhibition of STAT3 phosphorylation can reduce the expression of inflammatory mediators.[3]

Kaempferol's Anti-inflammatory Signaling

Apoptosis and Cancer-Related Pathways

Kaempferol has been extensively studied for its pro-apoptotic and anti-cancer effects, which are mediated through various signaling pathways.

-

PI3K/Akt Pathway: Kaempferol can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[6][7]

-

EGFR Pathway: Kaempferol has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By blocking EGFR phosphorylation, it can suppress downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and migration.[8]

-

p53-mediated Apoptosis: Kaempferol can induce apoptosis through the activation of the tumor suppressor protein p53. This can lead to cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway.[9]

Kaempferol's Pro-Apoptotic Signaling in Cancer Cells

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, largely inferred from the well-documented activities of its aglycone, kaempferol. This guide provides a foundational understanding of its natural sources, analytical methodologies, and potential biological activities. However, significant research gaps remain. Future research should focus on:

-

Comprehensive Screening: A broader screening of plant species to identify new and richer sources of this compound.

-

Quantitative Analysis: Development and application of validated analytical methods to accurately quantify this compound in various natural matrices.

-

Pharmacokinetic Studies: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and biotransformation.

-

Direct Biological Studies: Elucidation of the specific biological activities and molecular mechanisms of this compound to confirm and expand upon the activities predicted from its aglycone.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential use in pharmaceutical and nutraceutical applications.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kaempferol 3,4'-diglucoside: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3,4'-diglucoside is a naturally occurring flavonoid glycoside, a subclass of polyphenols found in various plants. As a derivative of the well-studied flavonol kaempferol, it is of significant interest for its potential pharmacological activities, which are presumed to include antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure and properties of Kaempferol 3,4'-diglucoside, alongside detailed experimental protocols for its isolation, purification, and the evaluation of its biological activities. While experimental data for this specific diglucoside is limited, this guide consolidates available information and presents representative data and methodologies based on closely related compounds to facilitate future research and development.

Chemical Structure and Identification

This compound is characterized by a kaempferol aglycone backbone with two glucose moieties attached at the 3 and 4'-hydroxyl positions.

-

IUPAC Name: 5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[1]

-

Molecular Formula: C₂₇H₃₀O₁₆[1]

-

CAS Number: 71939-16-7[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 610.5 g/mol | PubChem[1] |

| Exact Mass | 610.15338487 Da | PubChem[1] |

| Topological Polar Surface Area | 266 Ų | PubChem[1] |

| Predicted Density | 1.82±0.1 g/cm³ | ChemSrc[3] |

| Predicted Boiling Point | 984.7±65.0 °C | ChemSrc[3] |

| Predicted XLogP3 | -1.1 | PubChem[1] |

Spectroscopic Data

Specific experimental NMR and mass spectrometry data for this compound are not currently published. However, the expected spectral characteristics can be inferred from data on similar kaempferol glycosides, such as Kaempferol-3-O-rutinoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Data)

The following table presents representative ¹H and ¹³C NMR chemical shifts for a related compound, Kaempferol-3-O-rutinoside, to provide an indication of the expected spectral features.

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Aglycone Moiety | Aglycone Moiety |

| δ 12.62 (1H, s, 5-OH) | δ 177.64 (C-4) |

| δ 8.07 (2H, d, J=8.9 Hz, H-2', H-6') | δ 166.16 (C-7) |

| δ 6.87 (2H, d, J=8.9 Hz, H-3', H-5') | δ 161.57 (C-5) |

| δ 6.43 (1H, d, J=2.0 Hz, H-8) | δ 160.51 (C-4') |

| δ 6.19 (1H, d, J=2.0 Hz, H-6) | δ 157.15 (C-2) |

| Sugar Moieties | δ 157.04 (C-9) |

| δ 5.33 (1H, d, J=5.1 Hz, H-1'' of rhamnose) | δ 133.61 (C-3) |

| δ 4.39 (1H, brs, H-1''' of glucose) | δ 131.28 (C-2', C-6') |

| δ 0.99 (3H, d, J=6.06 Hz, H-6''' of glucose) | δ 121.26 (C-1') |

| δ 115.59 (C-3', C-5') | |

| Sugar Moieties | |

| δ 103.95 (C-10) | |

| δ 101.96 (C-1'' of rhamnose) | |

| δ 101.26 (C-1''' of glucose) | |

| δ 99.55 (C-6) | |

| δ 94.39 (C-8) |

Note: Data is for Kaempferol-3-O-rutinoside and is provided for illustrative purposes.[4][5]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is not available. The expected molecular ion peaks would be [M+H]⁺ at m/z 611.1610 and [M-H]⁻ at m/z 609.1458. Fragmentation would likely involve the sequential loss of the two glucose units (162 Da each).

Biological Activities and Signaling Pathways

While direct experimental evidence for this compound is limited, its biological activities are expected to be similar to its aglycone, kaempferol, and other kaempferol glycosides, which include antioxidant and anti-inflammatory effects.

Antioxidant Activity

Kaempferol and its glycosides are known to possess antioxidant properties by scavenging free radicals.[6]

Anti-inflammatory Activity

Kaempferol and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10] It is highly probable that this compound follows a similar mechanism.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

General Protocol for Isolation and Purification of Kaempferol Glycosides from Plant Material

This protocol provides a general framework for the isolation of kaempferol glycosides.[10][11][12]

Caption: General workflow for the isolation of kaempferol glycosides.

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, such as 70% methanol, using maceration or a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography (e.g., Sephadex LH-20 or silica gel) with a suitable mobile phase to further separate the components.

-

Preparative HPLC: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

Structural Elucidation: The purified compound is then characterized by spectroscopic methods such as NMR and MS.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

ABTS Radical Scavenging Assay

This is another common method for assessing antioxidant capacity.

-

Preparation of ABTS radical cation (ABTS•⁺): A 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Dilution of ABTS•⁺ solution: The ABTS•⁺ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction mixture: Various concentrations of this compound are added to the diluted ABTS•⁺ solution.

-

Incubation: The mixture is incubated at room temperature for 6 minutes.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Anti-inflammatory Activity Assay in Cell Culture (Representative Protocol)

This protocol describes a typical in vitro assay to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Caption: Workflow for an in vitro anti-inflammatory assay.

-

Cell Culture: Macrophage (e.g., RAW 264.7) or microglial (e.g., BV-2) cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Analysis:

-

The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and nitric oxide (NO) production using the Griess assay.

-

The cells are lysed to extract proteins for Western blot analysis to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and the phosphorylation status of NF-κB and MAPKs.

-

Conclusion and Future Directions

This compound is a flavonoid with a chemical structure that suggests potential antioxidant and anti-inflammatory activities. However, a notable gap exists in the scientific literature regarding its specific experimental characterization and biological evaluation. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to pursue further investigation into this compound. Future studies should focus on the definitive structural elucidation of this compound using NMR and MS, the determination of its physicochemical properties, and the direct experimental validation of its biological activities and underlying molecular mechanisms. Such research will be crucial in unlocking the full therapeutic potential of this natural product.

References

- 1. This compound | C27H30O16 | CID 14730437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kaempferol-3,4'-diglucoside | 71939-16-7 | XK161838 [biosynth.com]

- 3. phcog.com [phcog.com]

- 4. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. efashare.b-cdn.net [efashare.b-cdn.net]

- 6. ijsit.com [ijsit.com]

- 7. Showing Compound this compound 7-(2-feruloylglucoside) (FDB018180) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Identification of the Five Novel Flavonoids from Genipa americana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

Kaempferol 3,4'-Diglucoside: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270), a natural flavonol abundant in a variety of plants, has garnered significant scientific interest for its wide-ranging therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] In nature, kaempferol predominantly exists in its glycosidic forms.[2] This technical guide focuses on the biological activity screening of a specific glycoside, Kaempferol 3,4'-diglucoside.

Direct experimental data on the biological activities of this compound is currently limited in publicly accessible literature. However, the extensive research on its aglycone, kaempferol, provides a robust predictive framework for its potential therapeutic efficacy. This document will therefore summarize the known biological activities of kaempferol as a proxy, detailing the experimental protocols and signaling pathways that are likely relevant for this compound. It is imperative to note that while the metabolic conversion of glycosides to their aglycone form is a key step for their biological action, the glycosidic moieties can influence absorption, bioavailability, and even activity. Therefore, the information presented herein should be considered as a foundational guide for initiating specific experimental validation of this compound.

Antioxidant Activity

The antioxidant properties of flavonoids like kaempferol are attributed to their ability to scavenge free radicals and reduce oxidative stress.[3] While specific quantitative data for this compound is scarce, other kaempferol glycosides have demonstrated notable antioxidant activity. For instance, kaempferol glycosides isolated from Brassica juncea have shown good radical scavenging activity.

Quantitative Data for Kaempferol and Related Glycosides

| Compound | Assay | IC50 Value (µM) | Source |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | DPPH Radical Scavenging | 28.61 | |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | DPPH Radical Scavenging | 36.93 | |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | Peroxynitrite Scavenging | 9.79 | |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Peroxynitrite Scavenging | 11.40 |

Experimental Protocols

This assay is a common method to evaluate the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol).

-

Prepare a solution of DPPH in ethanol (B145695) (e.g., 5 x 10⁻⁵ mol·L⁻¹).[4]

-

-

Assay Procedure:

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

-

This assay measures the ability of a compound to scavenge the ABTS radical cation.

-

Preparation of Reagents:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

-

Assay Procedure:

-

Add the test compound to the ABTS radical cation solution.

-

Incubate the mixture at room temperature for a defined period.

-

Measure the absorbance at a specific wavelength (e.g., 734 nm).[5]

-

-

Calculation:

-

The scavenging capacity is calculated similarly to the DPPH assay.

-

Visualization of Antioxidant Mechanism

Caption: General antioxidant mechanism of this compound.

Anti-inflammatory Activity

Kaempferol has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[6][7] It is hypothesized that this compound, upon hydrolysis to its aglycone, would exhibit similar activities.

Quantitative Data for Kaempferol and Related Glycosides

Experimental Protocols

This in vitro model is widely used to screen for anti-inflammatory activity.

-

Cell Culture:

-

Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound (this compound) for a specific duration.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the cell supernatant using ELISA kits.

-

Gene and Protein Expression (e.g., iNOS, COX-2): Analyze the expression levels using RT-qPCR and Western blotting, respectively.

-

Signaling Pathways

The NF-κB pathway is a central regulator of inflammation. Kaempferol has been shown to inhibit NF-κB activation.[9]

Caption: Inhibition of the NF-κB signaling pathway by Kaempferol.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. Kaempferol can modulate the phosphorylation of key MAPK proteins like p38, JNK, and ERK.[10]

Caption: Modulation of the MAPK signaling pathway by Kaempferol.

Anticancer Activity

Kaempferol exhibits anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[11] These effects have been observed in a wide range of cancer cell lines.

Quantitative Data for Kaempferol

| Cell Line | Cancer Type | IC50 Value (µg/ml) | Source |

| MCF-7 | Breast Cancer | 90.28 ± 4.2 | [12] |

| A459 | Lung Cancer | 35.80 ± 0.4 | [12] |

| MDA-MB-231 | Breast Cancer | 24.85 ± 0.12 (as µg/mL) | [13] |

| MDA-MB-468 | Breast Cancer | 25.01 ± 0.11 (as µg/mL) | [13] |

| Huh7 | Hepatocellular Carcinoma | 4.75 µM | [13] |

Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization and Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Calculation:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value.

-

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment:

-

Treat cancer cells with the test compound at its IC50 concentration for a specified time.

-

-

Staining:

-

Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathways

The PI3K/AKT pathway is a crucial survival pathway that is often dysregulated in cancer. Kaempferol has been shown to inhibit this pathway.[11]

Caption: Inhibition of the PI3K/AKT signaling pathway by Kaempferol.

Conclusion and Future Directions

While this compound remains a relatively understudied compound, the extensive body of research on its aglycone, kaempferol, strongly suggests its potential as a valuable therapeutic agent. The antioxidant, anti-inflammatory, and anticancer activities of kaempferol are well-documented, and it is plausible that this compound shares these properties, potentially with altered bioavailability and efficacy.

Future research should focus on the direct experimental evaluation of this compound. This includes:

-

In vitro screening using the assays detailed in this guide to determine its specific IC50 values for antioxidant, anti-inflammatory, and anticancer activities.

-

Pharmacokinetic studies to understand its absorption, metabolism, and bioavailability.

-

In vivo studies in animal models of relevant diseases to validate its therapeutic potential.

-

Comparative studies with kaempferol and other glycosides to elucidate the role of the diglucoside moiety in its biological activity.

This technical guide provides a comprehensive starting point for researchers and drug development professionals to embark on the systematic investigation of this compound, a promising natural compound for further therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kaempferol-3,4'-diglucoside | 71939-16-7 | XK161838 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kaempferol Inhibits Pancreatic Cancer Cell Growth and Migration through the Blockade of EGFR-Related Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcmas.com [ijcmas.com]

- 13. mdpi.com [mdpi.com]

Kaempferol 3,4'-diglucoside: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the pharmacological properties of Kaempferol (B1673270) 3,4'-diglucoside is limited. Consequently, this guide synthesizes available information on this specific compound with broader findings from studies on its aglycone, kaempferol, and other closely related kaempferol glycosides. This approach provides a comprehensive overview of its expected activities and the methodologies to assess them.

Introduction

Kaempferol 3,4'-diglucoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1][2] Like other kaempferol glycosides, it is recognized for its potential antioxidant, anti-inflammatory, and anticancer properties.[3][4] The presence of two glucoside moieties at the 3 and 4' positions of the kaempferol backbone influences its solubility, bioavailability, and metabolic fate, thereby modulating its biological activity. This document provides an in-depth overview of the known and anticipated pharmacological properties of this compound, detailed experimental methodologies for its study, and a summary of relevant quantitative data.

Pharmacological Properties

The pharmacological activities of this compound are largely attributed to the foundational structure of kaempferol. The glycosidic linkages are typically cleaved in vivo, releasing the active aglycone. The primary reported and anticipated activities include:

-

Antioxidant Activity: Kaempferol and its glycosides are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress.[2] This activity is central to its other protective pharmacological effects.

-

Anti-inflammatory Activity: The compound is expected to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[5][6]

-

Anticancer Activity: Numerous studies on kaempferol and its various glycosides have demonstrated anticancer potential through mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][7][8]

-

Cytotoxic Activity: In vitro studies on related kaempferol compounds have shown selective cytotoxicity against various cancer cell lines.[3]

Quantitative Data

The following tables summarize quantitative data from studies on kaempferol and its related glycosides. It is important to note the specific compound tested in each case.

Table 1: In Vitro Antioxidant Activity of Kaempferol and its Glycosides

| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | DPPH Radical Scavenging | Chemical Assay | 28.61 µM | [9] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | DPPH Radical Scavenging | Chemical Assay | 36.93 µM | [9] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | Peroxynitrite (ONOO-) Scavenging | Chemical Assay | 9.79 µM | [9] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Peroxynitrite (ONOO-) Scavenging | Chemical Assay | 11.40 µM | [9] |

| Kaempferol-3-O-glucoside | DPPH Radical Scavenging | Chemical Assay | 13.41 ± 0.64 µg/mL | [10] |

Table 2: In Vitro Cytotoxicity of Kaempferol and its Glycosides against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 | Reference |

| Kaempferol | MCF-7 (Breast Cancer) | MTT | 90.28 ± 4.2 µg/ml | |

| Kaempferol | A549 (Lung Cancer) | MTT | 35.80 ± 0.4 µg/ml | |

| Astragalin (Kaempferol-3-O-glucoside) | A375P (Skin Cancer) | Not Specified | Concentration-dependent | [3] |

| Astragalin (Kaempferol-3-O-glucoside) | SK-MEL-2 (Skin Cancer) | Not Specified | Concentration-dependent | [3] |

Table 3: In Vivo Anti-inflammatory and Hepatoprotective Effects of Kaempferol Glycosides

| Compound | Animal Model | Dosage | Effect | Reference |

| Astragalin (Kaempferol-3-O-glucoside) | Mice with Gastric Ulcers | 30 mg/kg | Decreased lesion area and ulcer index | [3] |

| Kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside | CCl4-induced hepatotoxic ddY mice | 4.9 mg per mouse | Significantly reduced serum ALT and AST activities | [11] |

Signaling Pathways

Kaempferol and its derivatives modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate these interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kaempferol-3,4'-diglucoside | 71939-16-7 | XK161838 [biosynth.com]

- 3. ijsit.com [ijsit.com]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Effects of Kaempferol 3,4'-diglucoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol (B1673270) 3,4'-diglucoside, a naturally occurring flavonol glycoside, is emerging as a compound of interest in the field of inflammation research. While studies on this specific diglucoside are nascent, the extensive body of evidence on its aglycone, kaempferol, and related glycosides provides a strong foundation for its potential anti-inflammatory properties. This technical guide synthesizes the available data on Kaempferol 3,4'-diglucoside and its parent molecule, kaempferol, to offer a comprehensive overview of its anti-inflammatory effects, mechanisms of action, and the experimental methodologies used for its evaluation. The primary mechanisms of action involve the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory mediators. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing the foundational knowledge needed to explore the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a natural flavonol found in a wide variety of plants and plant-based foods. It has garnered significant attention for its diverse pharmacological activities, including antioxidant, anticancer, and potent anti-inflammatory effects. In nature, kaempferol often exists in its glycosidic forms, where one or more hydroxyl groups are bound to sugar moieties. This compound is one such glycoside. While the biological activities of kaempferol aglycone are well-documented, research into its specific glycosidic derivatives is expanding, with the understanding that glycosylation can significantly impact bioavailability, solubility, and metabolic fate, thereby influencing therapeutic efficacy.

This technical guide provides a detailed examination of the anti-inflammatory effects of this compound, drawing upon the limited direct evidence and the extensive data available for kaempferol and its other glycosides.

Quantitative Data on Anti-inflammatory Effects

The available quantitative data on the anti-inflammatory activity of this compound is currently limited. However, a key study has provided a specific inhibitory concentration value for its effect on nitric oxide production. To provide a broader context, this section also includes quantitative data for the aglycone, kaempferol, and other related kaempferol glycosides, which collectively suggest the potential anti-inflammatory profile of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Inducer | IC50 Value | Reference |

| This compound | BV-2 (murine microglial cells) | LPS | 170.06 µM | [1][2] |

| Kaempferol | RAW 264.7 (murine macrophages) | LPS | Varies by study | [3][4] |

| Kaempferol 7-O-α-L-rhamnopyranoside | RAW 264.7 (murine macrophages) | LPS | 41.2 µM |

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes by Kaempferol and its Glycosides

| Compound | Target | Cell Line/Model | Inhibition | Reference |

| Kaempferol | TNF-α, IL-1β, IL-6 | LPS-stimulated cardiac fibroblasts | Significant suppression at 12.5 and 25 µg/mL | |

| Kaempferol | COX-2, iNOS | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | [5] |

| Kaempferol-3-O-β-rutinoside | TNF-α, IL-6 | LPS-stimulated RAW 264.7 cells | Downregulation of expression | [6] |

| Kaempferol-3-O-β-d-glucuronide | IL-1β, PGE2, LTB4 | LPS-stimulated RAW 264.7 cells | Significant inhibition | [7] |

Core Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of kaempferol and its derivatives are primarily attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The two most extensively studied pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Kaempferol has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[8]

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play critical roles in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate upstream kinases that, in turn, phosphorylate and activate MAPKs. Activated MAPKs then phosphorylate various downstream targets, including transcription factors like activator protein-1 (AP-1), which regulate the expression of inflammatory genes.

Kaempferol has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby downregulating the expression of downstream inflammatory mediators.[6][9][10]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

A typical experimental workflow for assessing the anti-inflammatory activity of a test compound is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kaempferol-3-o-β-d-glucuronate exhibit potential anti-inflammatory effect in LPS stimulated RAW 264.7 cells and mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Kaempferol 3,4'-diglucoside: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3,4'-diglucoside, a naturally occurring flavonol glycoside found in various plants, is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of Kaempferol 3,4'-diglucoside, focusing on its core therapeutic properties, underlying mechanisms of action, and relevant experimental data. While research specifically on the 3,4'-diglucoside is still developing, this document synthesizes the available information and extrapolates from the extensive research on its aglycone, kaempferol, to provide a robust framework for future investigation and drug development. This guide includes a summary of quantitative data, detailed experimental protocols for assessing its bioactivity, and visualizations of key signaling pathways.

Introduction

Kaempferol and its glycosides are polyphenolic compounds abundant in a variety of fruits, vegetables, and medicinal plants, including Cystopteris fragilis.[1] These compounds are recognized for a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties.[1][2] this compound is one such glycoside, and understanding its specific contributions to the overall therapeutic profile of kaempferol-rich botanicals is a growing area of research.

Upon ingestion, kaempferol glycosides are often metabolized by intestinal enzymes and gut microbiota into the aglycone form, kaempferol, which is then absorbed.[3] Therefore, the biological activities of kaempferol are highly relevant to understanding the potential of its glycosidic forms. This guide will present data on both this compound where available, and its aglycone, kaempferol, to provide a comprehensive picture.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its aglycone, kaempferol, across various therapeutic areas.

Table 1: Anti-Inflammatory and Antioxidant Activity

| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |

| This compound | Anti-inflammatory | BV-2 (microglial cells) | 170.06 μM | [4] |

| Kaempferol | DPPH radical scavenging | - | IC50: 5.318 µg/mL | [5] |

| Kaempferol | ABTS radical scavenging | - | IC50: 0.8506 µg/mL | [5] |

| Kaempferol | NO production inhibition | RAW 264.7 macrophages | Significant reduction at 50, 100, 200 μM | [5] |

Table 2: Anticancer Activity

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Kaempferol | MCF-7 (breast cancer) | MTT assay | IC50: 90.28 ± 4.2 µg/ml | [6] |

| Kaempferol | A549 (lung cancer) | MTT assay | IC50: 35.80 ± 0.4 µg/ml | [6] |

| Kaempferol | MCF-7 (breast cancer) | MTS assay | 26.3% inhibition at 20 μM | [7] |

Table 3: Antidiabetic Activity

| Compound | Animal Model | Key Findings | Reference |

| Kaempferol | Streptozotocin-induced diabetic mice | 50 mg/kg/day significantly improved hyperglycemia. | [8][9] |

Signaling Pathways

The therapeutic effects of kaempferol are mediated through the modulation of several key signaling pathways. It is plausible that this compound, upon conversion to its aglycone, influences these same pathways.

Anti-Inflammatory and Neuroprotective Pathways

Kaempferol has been shown to exert its anti-inflammatory and neuroprotective effects by inhibiting the NF-κB and STAT3 signaling pathways.[10] These pathways are critical regulators of inflammatory gene expression.

Anti-inflammatory signaling pathway of Kaempferol.

Anticancer Pathways

In cancer cells, kaempferol has been demonstrated to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, kaempferol can induce apoptosis.

Anticancer signaling pathway of Kaempferol.

Experimental Protocols

The following are generalized protocols for assessing the therapeutic potential of this compound, based on methodologies reported for kaempferol and other flavonoids.

In Vitro Anti-Inflammatory Assay (BV-2 Cells)

This protocol is adapted from studies on flavonoids in LPS-stimulated BV-2 microglial cells.[11]

-

Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

-

Cell Viability: Assess cell viability using the MTT assay to ensure observed effects are not due to cytotoxicity.[12]

In vitro anti-inflammatory experimental workflow.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This is a standard method to evaluate the free radical scavenging activity of a compound.[13]

-

Reagent Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.

DPPH antioxidant assay workflow.

In Vitro Anticancer Assay (MCF-7 Cells)

This protocol outlines a method to assess the cytotoxic effects of the compound on breast cancer cells.[6][14]

-

Cell Culture: Maintain MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin (B600854) at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In vitro anticancer experimental workflow.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics. The available data, largely extrapolated from its aglycone, kaempferol, suggest potent anti-inflammatory, antioxidant, and anticancer activities. The primary mechanisms appear to involve the modulation of key inflammatory and cell survival signaling pathways such as NF-κB, STAT3, and PI3K/Akt.

To advance the therapeutic development of this compound, future research should focus on:

-

Direct Bioactivity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific activity and potency of the 3,4'-diglucoside form.

-

Pharmacokinetic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo fate.

-

Mechanism of Action: Investigating whether the glycoside itself has unique biological activities or if its effects are solely attributable to the liberated aglycone.

-

Synergistic Effects: Exploring potential synergistic interactions with other phytochemicals or existing therapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound, a promising natural compound for drug discovery and development.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Dietary Quercetin and Kaempferol: Bioavailability and Potential Cardio" by Wijdan M. Dabeek and Melissa Ventura Marra [researchrepository.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. ijcmas.com [ijcmas.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] The Flavonoid Kaempferol Ameliorates Streptozotocin-Induced Diabetes by Suppressing Hepatic Glucose Production | Semantic Scholar [semanticscholar.org]

- 9. The Flavonoid Kaempferol Ameliorates Streptozotocin-Induced Diabetes by Suppressing Hepatic Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Antiproliferative Mechanisms of a Polyphenolic Combination of Kaempferol and Fisetin in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analysis of Kaempferol 3,4'-diglucoside in Norway Spruce (Picea abies): A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: The Norway spruce (Picea abies), a coniferous tree of significant ecological and economic importance, is a rich source of various bioactive secondary metabolites. Among these, flavonoids and their glycosides have garnered considerable attention for their potential pharmacological properties. This technical guide focuses on the discovery, analysis, and biological context of a specific flavonol, Kaempferol (B1673270) 3,4'-diglucoside, within Picea abies. This document provides an in-depth resource for researchers, scientists, and professionals in drug development interested in the natural products chemistry of this species.

Discovery and Identification

The initial identification of Kaempferol 3,4'-diglucoside in Picea abies was a significant finding in the phytochemical analysis of this species. This discovery was first reported in a 1995 study by Slimestad and his colleagues, published in the journal Phytochemistry.[1][2][3][4] Their work involved the meticulous extraction and characterization of various flavonols from the needles of Norway spruce, leading to the structural elucidation of this particular diglucoside. The compound has been identified in both the needles and buds of the plant.[5]

Quantitative Data

While specific quantitative data for this compound in Picea abies needles remains elusive in the broader literature, studies on related kaempferol glycosides in other conifer species, such as Pinus densiflora (red pine), provide valuable context for expected concentration ranges. The concentration of these compounds is known to be influenced by factors such as the specific cultivar, the geographical location of the tree, and the season of harvest.[6]

For instance, the concentration of Kaempferol 3-O-β-D-glucoside (astragalin), a related compound, has been observed to decrease as the harvesting season progresses from spring to winter in red pine needles.[6] Conversely, acetylated kaempferol glycosides show an increase in concentration from spring to autumn, followed by a decrease in winter.[6] It is plausible that the concentration of this compound in Picea abies needles follows similar seasonal patterns.

Table 1: Concentration of Selected Kaempferol Glycosides in Red Pine (Pinus densiflora) Needles (mg/100g dry weight) [6]

| Compound | Spring | Summer | Autumn | Winter |

| Kaempferol 3-O-β-D-glucoside (KG) | 6.46 | - | - | 0.95 |

| Kaempferol 3-O-(6″-O-acetyl)-β-D-glucoside (KAG) | 6.13 | - | 9.71 | 5.03 |

Note: Data for Summer was not specified in the cited source. This table is provided as a reference for potential concentration ranges and seasonal trends of similar compounds in conifers.

Experimental Protocols

The extraction, isolation, and characterization of this compound from Picea abies require a multi-step approach involving sophisticated analytical techniques. The following protocols are a synthesis of established methodologies for the analysis of kaempferol glycosides from plant matrices.

Extraction and Isolation

A common method for extracting flavonoids from plant material is through maceration with a hydroalcoholic solvent. The subsequent isolation and purification of the target compound typically involve multiple chromatographic steps.

Protocol 1: Extraction and Preliminary Fractionation

-

Sample Preparation: Fresh or freeze-dried needles or buds of Picea abies are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is macerated in an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 80% methanol) at room temperature for an extended period (e.g., 48 hours), often with agitation. This process is typically repeated to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

Protocol 2: Chromatographic Isolation

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or Sephadex LH-20.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Characterization and Quantification

Protocol 3: High-Performance Liquid Chromatography (HPLC-DAD)

-

System: An HPLC system equipped with a Diode Array Detector (DAD) is used for both quantification and preliminary identification based on retention time and UV-Vis spectra.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and acetonitrile (B52724) or methanol (Solvent B) is typically employed.

-

Detection: The DAD is set to monitor a range of wavelengths, with specific monitoring at the characteristic absorption maxima for kaempferol glycosides (around 265 nm and 350 nm).

-

Quantification: Quantification is achieved by creating a calibration curve with a certified reference standard of this compound.

Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

System: An LC-MS system, often with a tandem mass spectrometer (MS/MS), provides definitive identification and structural information.

-

Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode, which is well-suited for phenolic compounds.

-

Analysis: The mass spectrometer is operated in full scan mode to determine the molecular weight of the compound and in product ion scan mode to obtain fragmentation patterns for structural elucidation.

Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

System: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound.

-

Solvent: Deuterated solvents such as methanol-d4 (B120146) or DMSO-d6 are used to dissolve the purified compound.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the structure of the kaempferol aglycone and the nature and attachment points of the two glucose units.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction, isolation, and analysis of this compound.

Flavonoid Biosynthesis Pathway

Caption: Simplified biosynthesis pathway of kaempferol glycosides in plants.

Biological Context and Signaling

The biosynthesis of flavonoids, including kaempferol and its glycosides, is an integral part of the defense mechanism in Picea abies. The expression of genes encoding key enzymes in the flavonoid biosynthesis pathway, such as chalcone synthase (CHS) and flavonol synthase (FLS), is often upregulated in response to biotic and abiotic stressors, such as fungal infections and UV radiation.[7] For instance, infection by the needle rust fungus Chrysomyxa rhododendri has been shown to induce the accumulation of several flavonoids in Norway spruce needles.

While the role of flavonoids as a whole in plant defense is well-established, specific signaling pathways in Picea abies directly mediated by this compound have not yet been elucidated. It is hypothesized that this and other flavonoid glycosides may act as signaling molecules or as precursors to more active defense compounds. For example, studies on other plant species have shown that flavonoids can modulate auxin transport, thereby influencing plant growth and development.[7] Further research is needed to determine the precise signaling roles of this compound in the complex defense network of Picea abies.

Conclusion

This compound is a notable flavonoid constituent of Picea abies. While its initial discovery dates back several decades, there remains a significant opportunity for further research, particularly in quantifying its concentration in various tissues and under different environmental conditions, as well as in elucidating its specific biological functions and signaling pathways. The methodologies outlined in this guide provide a solid foundation for researchers to pursue these investigations and to further unlock the potential of the rich phytochemical landscape of Norway spruce.

References

- 1. oipub.com [oipub.com]

- 2. mdpi.com [mdpi.com]

- 3. Stigma and petals of <i>Crocus sativus</i> L.: Review and comparison of phytochemistry and pharmacology - Arabian Journal of Chemistry [arabjchem.org]

- 4. Anti-Inflammatory and Antioxidant Components from Hygroryza aristata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Changes of Flavonol Glycosides from Pine Needles by Cultivar, Harvest Season, and Thermal Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Talk between Flavonoids and Hormones to Reorient the Growth of Gymnosperms - PMC [pmc.ncbi.nlm.nih.gov]

Identification of Kaempferol 3,4'-diglucoside in Edible Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270), a dietary flavonol, and its glycosidic derivatives are ubiquitously found in a variety of edible plants. These compounds have garnered significant attention from the scientific community due to their potential health-promoting properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the identification of a specific glycoside, Kaempferol 3,4'-diglucoside, in edible plants. It details the biosynthetic pathway, summarizes the occurrence of related kaempferol glycosides, and provides in-depth experimental protocols for extraction, purification, and characterization. Furthermore, this guide illustrates key signaling pathways modulated by kaempferol and its derivatives, offering insights for researchers in nutrition, pharmacology, and drug development.

Introduction

Flavonoids are a large class of plant secondary metabolites that are integral components of the human diet. Among them, kaempferol is a prominent flavonol found in numerous fruits, vegetables, and medicinal plants.[1][2] In its natural form, kaempferol is often attached to sugar moieties, forming various glycosides. These glycosidic forms can influence the bioavailability and biological activity of the parent aglycone.[3] Kaempferol and its glycosides have been shown to modulate several critical cellular signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK1/2, and Nrf2-ARE pathways, which are implicated in cancer and inflammatory diseases.[4][5][6][7]

This guide focuses on this compound, a specific diglycosidic derivative of kaempferol. While the presence of various kaempferol glycosides in edible plants is well-documented, quantitative data specifically for the 3,4'-diglucoside derivative is sparse in the current literature. This document aims to provide a foundational resource by summarizing available data on related compounds, presenting detailed methodologies for its identification and quantification, and visualizing its biosynthetic and signaling pathway context.

Biosynthesis of Kaempferol Glycosides

The biosynthesis of kaempferol and its glycosides begins with the general phenylpropanoid pathway. The subsequent flavonoid biosynthesis pathway leads to the formation of the kaempferol aglycone, which is then subject to glycosylation by various glycosyltransferases to yield a diversity of kaempferol glycosides.

Occurrence in Edible Plants

Direct quantitative data for this compound in edible plants is limited. However, various kaempferol glycosides have been identified and quantified in a range of fruits and vegetables. The Allium genus, which includes onions and leeks, is a known source of diverse kaempferol derivatives.[8][9][10] The table below presents representative data for total kaempferol and some of its common glycosides in selected edible plants to provide a comparative context.

| Edible Plant | Compound | Concentration (mg/100g FW) | Reference(s) |

| Onion (Allium cepa) | Kaempferol | 0.3 - 1.5 | [10] |

| Kaempferol-4'-O-glucoside | Present (not quantified) | [10] | |

| Leek (Allium porrum) | Kaempferol derivatives | Present (not quantified) | [1] |

| Broccoli (Brassica oleracea) | Kaempferol | 0.8 - 1.9 | [2] |

| Kale (Brassica oleracea) | Kaempferol | 23.9 - 63.4 | [1] |

| Strawberry (Fragaria × ananassa) | Kaempferol | 0.6 - 2.1 | [11] |

| Tea (Camellia sinensis) | Kaempferol | 1.8 - 5.5 (in infusion) | [11] |

Note: The concentrations can vary significantly depending on the cultivar, growing conditions, and analytical methods used. The presence of this compound is inferred in some Allium species, but specific quantitative data is not currently available in major food composition databases.

Experimental Protocols

The identification and quantification of this compound in plant matrices require a multi-step approach involving extraction, purification, and sophisticated analytical techniques.

Extraction and Purification Workflow

A general workflow for the extraction and purification of kaempferol glycosides from plant material is depicted below.

Detailed Methodologies

4.2.1. Sample Preparation and Extraction

-

Homogenization: Fresh plant material (e.g., 10 g) is homogenized with liquid nitrogen to a fine powder. Lyophilized (freeze-dried) material can also be used.

-

Extraction Solvent: A mixture of methanol and water (e.g., 80:20, v/v) is commonly used for extracting flavonoids.

-

Extraction Procedure: The homogenized sample is mixed with the extraction solvent (e.g., 100 mL) and subjected to ultrasound-assisted extraction (UAE) for 30 minutes at room temperature.[12] This process is typically repeated three times to ensure exhaustive extraction.

-

Separation: The extract is then centrifuged (e.g., 4000 rpm for 15 minutes) or filtered to separate the supernatant from the solid plant residue. The supernatants are pooled.

-

Concentration: The solvent is removed from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a concentrated crude extract.

4.2.2. Purification by Solid Phase Extraction (SPE)

-

Column Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with deionized water.

-

Sample Loading: The crude extract, redissolved in a small volume of water, is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with water to remove sugars and other polar impurities.

-

Elution: The flavonoid fraction is eluted with methanol. This methanolic fraction is collected and concentrated.

4.2.3. High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is crucial for the accurate quantification of this compound.[13][14]

-

Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed for optimal separation of flavonoid glycosides. A common mobile phase consists of:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient could be: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-60% B; followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Flavonols typically show maximum absorbance around 265 nm and 350 nm. Monitoring at 350 nm is common for kaempferol derivatives.

-

Quantification: Quantification is performed by constructing a calibration curve using an authentic standard of this compound. If a standard is unavailable, semi-quantification can be performed using a related standard (e.g., Kaempferol-3-O-glucoside) with appropriate caveats.

4.2.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

LC-MS/MS provides high sensitivity and selectivity for the identification and structural confirmation of flavonoid glycosides.[15][16]

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for flavonoids.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Data Acquisition:

-

Full Scan: To determine the molecular weight of the parent ion.

-

Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation. The fragmentation of the glycosidic bonds and the kaempferol backbone provides characteristic product ions.

-

-

Identification: The identification of this compound is based on its retention time, accurate mass of the molecular ion, and the fragmentation pattern compared to a standard or literature data.

4.2.5. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For the unambiguous structural confirmation of a novel or isolated compound, NMR spectroscopy is the gold standard.

-

Spectra: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons in the aromatic rings and the sugar moieties, along with the correlations observed in the 2D spectra, allow for the complete assignment of the structure, including the positions of the glycosidic linkages.

Modulation of Signaling Pathways

Kaempferol and its glycosides have been reported to exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development.

PI3K/AKT/mTOR Pathway